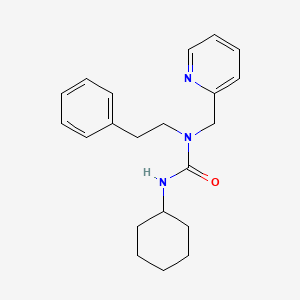![molecular formula C14H13Cl2N5 B15118536 N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B15118536.png)
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a purine base with a 2,4-dichlorophenyl group attached to the nitrogen atom, making it a subject of interest in both organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 9-ethyl-9H-purin-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichlorophenyl)-9-ethyl-9H-purin-6-amine
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-9-ethyl-9H-purin-6-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a dichlorophenyl group makes it particularly interesting for research in medicinal chemistry and drug development.
Propriétés
Formule moléculaire |
C14H13Cl2N5 |
|---|---|
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
N-[(2,4-dichlorophenyl)methyl]-9-ethylpurin-6-amine |
InChI |
InChI=1S/C14H13Cl2N5/c1-2-21-8-20-12-13(18-7-19-14(12)21)17-6-9-3-4-10(15)5-11(9)16/h3-5,7-8H,2,6H2,1H3,(H,17,18,19) |
Clé InChI |
ZQZZJQXNADXTIT-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC2=C(N=CN=C21)NCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-methyl-1,1-dioxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118455.png)
![6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9H-purine](/img/structure/B15118470.png)
![N-[(furan-2-yl)methyl]-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide](/img/structure/B15118478.png)
![4-methyl-2-[(2-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine](/img/structure/B15118485.png)
![1-[4-(6-Chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B15118487.png)
![3-{5-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B15118499.png)
![1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B15118511.png)

![N,3-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B15118515.png)
![1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15118523.png)
![5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine](/img/structure/B15118540.png)
![4-cyclopropyl-3-[1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15118547.png)

![5-Chloro-2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B15118554.png)
